

A Comparative Analysis of Mps1 Kinase Inhibitors: BAY 1161909 vs. Reversine

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Compound of Interest

Compound Name: AZ617

Cat. No.: B1192220

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In the landscape of cancer therapeutics, the inhibition of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint, has emerged as a promising strategy. This guide provides a detailed comparison of two notable Mps1 inhibitors: BAY 1161909, a novel and highly selective compound, and Reversine, an established Aurora B kinase and Mps1 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.

While the specific compounds "AZ617" and "AZ161" were not identifiable in the public domain, this comparison of BAY 1161909 and Reversine serves as a representative analysis of a modern selective Mps1 inhibitor against a more broadly acting predecessor.

Performance Data Summary

The following tables summarize the key quantitative data for BAY 1161909 and Reversine, highlighting their potency and selectivity.

Compound	Mps1 IC50 (nM)	Kinase Selectivity Profile
BAY 1161909	< 10[1]	Excellent selectivity; detailed profile available in supplementary data of the source.[1]
Reversine	6 (kinase domain), 2.8 (full-length)[2]	Also inhibits Aurora B kinase. [2]

Table 1: In Vitro Kinase Inhibition. This table provides the half-maximal inhibitory concentration (IC50) of each compound against Mps1 kinase, indicating their potency.

Compound	Cell-Based Assay (Effect)	Effective Concentration
BAY 1161909	Abrogation of nocodazole-induced SAC activity, leading to premature mitotic exit and tumor cell death.[1]	IC50 in the nanomolar range for inhibition of tumor cell proliferation.[1]
Reversine	Induces heterogeneous aneuploidy by inhibiting Mps1.[2]	1 µmol/L induces cell death after 24 hours.[3]

Table 2: Cellular Activity. This table summarizes the observed effects of the inhibitors in cellular assays and the concentrations at which these effects are observed.

Experimental Protocols

In Vitro Mps1 Kinase Assay

A common method to determine the in vitro potency of Mps1 inhibitors is a kinase assay utilizing a purified recombinant Mps1 enzyme and a suitable substrate.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase.

Materials:

- Recombinant human Mps1 kinase
- Kinase buffer (e.g., 5x Kinase Buffer 1 containing DTT)[4]
- Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[4]
- ATP[4]
- Test compounds (e.g., BAY 1161909, Reversine) at various concentrations

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)[5]
- 96-well plates[4]

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add the kinase buffer, the substrate, and the test compound dilutions.[4]
- Initiate the kinase reaction by adding a solution of Mps1 enzyme and ATP.[4]
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[4]
- Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.[4]
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Spindle Assembly Checkpoint (SAC) Abrogation Assay

This assay evaluates the ability of an Mps1 inhibitor to override a SAC-induced mitotic arrest.

Objective: To assess the functional consequence of Mps1 inhibition in living cells.

Materials:

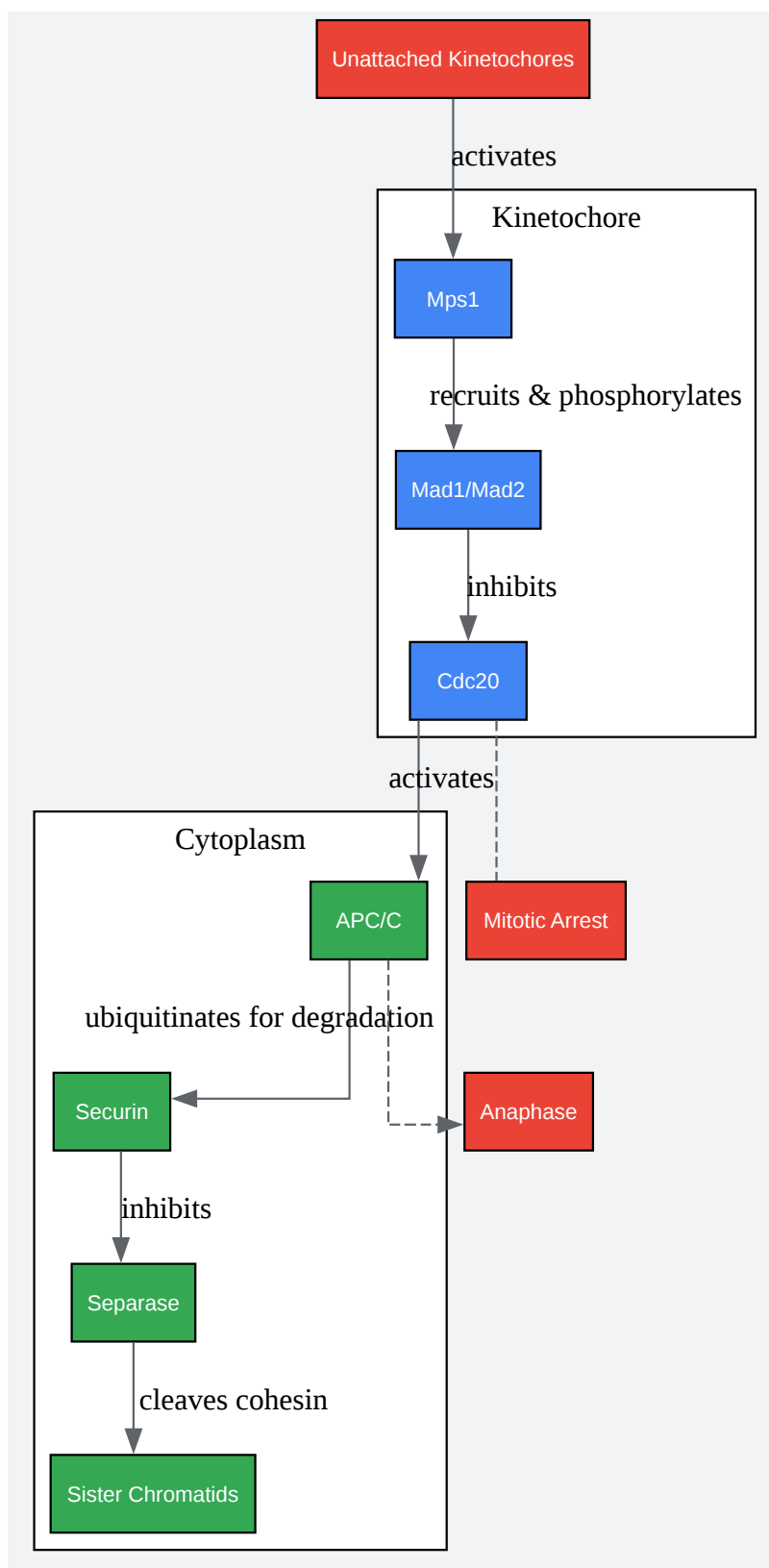
- Human cancer cell line (e.g., HeLa, U2OS)[1]
- Cell culture medium and supplements
- Mitotic arresting agent (e.g., Nocodazole)[1]
- Test compounds (e.g., BAY 1161909, Reversine)
- Fluorescence microscope or high-content imaging system

- DNA stain (e.g., DAPI)
- Antibodies for immunofluorescence (e.g., anti-phospho-histone H3)

Procedure:

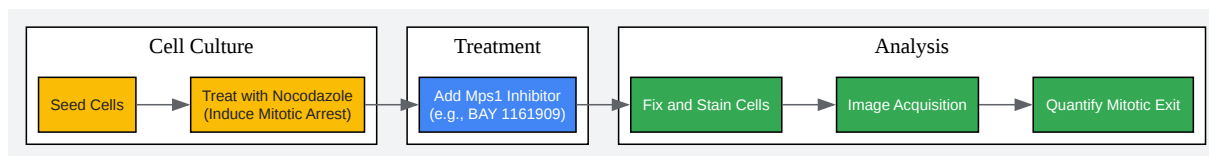
- Seed the cells in a suitable format (e.g., multi-well plates).
- Treat the cells with a mitotic arresting agent like nocodazole to activate the spindle assembly checkpoint and arrest them in mitosis.^[1]
- Add the test compounds at various concentrations to the arrested cells.
- Incubate for a defined period to allow for potential mitotic exit.
- Fix and stain the cells with a DNA dye and antibodies to visualize the mitotic state (e.g., condensed chromosomes, mitotic spindle).
- Quantify the percentage of cells that have exited mitosis (e.g., by observing the formation of multinucleated cells or a decrease in the mitotic index) as a measure of SAC abrogation.^[1]

Visualizations



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Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.



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Caption: Workflow for a Cell-Based SAC Abrogation Assay.

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